molecular formula C22H27NO5 B11427468 5,6,7-trimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

5,6,7-trimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B11427468
M. Wt: 385.5 g/mol
InChI Key: DKGQEJHPWMODPJ-UHFFFAOYSA-N
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Description

  • Methoxylation can be achieved by treating the intermediate with methanol in the presence of a strong acid such as sulfuric acid or a base like sodium methoxide.
  • Attachment of the Phenyl Ring

    • The phenyl ring with the 2-methylpropoxy substituent can be introduced via a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 5,6,7-trimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinolinone core through a cyclization reaction. The following steps outline a possible synthetic route:

    • Formation of the Quinolinone Core

      • Starting from an appropriately substituted aniline, the compound undergoes a cyclization reaction with a suitable aldehyde or ketone under acidic or basic conditions to form the quinolinone core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

      • The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
    • Reduction

      • Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.
    • Substitution

      • The methoxy groups and the phenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

      Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

      Substitution: Halogenating agents like bromine (Br₂) or iodine (I₂) in the presence of a catalyst.

    Major Products

      Oxidation: Quinone derivatives.

      Reduction: Dihydroquinoline derivatives.

      Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

    Scientific Research Applications

    Chemistry

    In chemistry, this compound serves as a building block for the synthesis of more complex molecules

    Biology

    Biologically, 5,6,7-trimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one has shown potential as an inhibitor of specific enzymes and receptors. Its structure allows it to interact with biological targets, making it a candidate for drug development.

    Medicine

    In medicine, this compound is being explored for its potential therapeutic effects. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. Its ability to inhibit certain enzymes makes it a promising candidate for the treatment of various diseases.

    Industry

    Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its chemical stability and reactivity make it suitable for large-scale production and application in various formulations.

    Mechanism of Action

    The mechanism of action of 5,6,7-trimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its effects. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic benefits.

    Comparison with Similar Compounds

    Similar Compounds

      5,6,7-Trimethoxy-2-(2,3,4-trimethoxybenzylidene)indan-1-one: Another compound with multiple methoxy groups and a similar core structure.

      Piplartine (piperlongumine): A compound with a similar quinolinone core and known for its anti-cancer properties.

    Uniqueness

    What sets 5,6,7-trimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydroquinolin-2(1H)-one apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. The presence of the 2-methylpropoxy group on the phenyl ring is a distinctive feature that can influence its interaction with biological targets and its overall pharmacokinetic properties.

    Properties

    Molecular Formula

    C22H27NO5

    Molecular Weight

    385.5 g/mol

    IUPAC Name

    5,6,7-trimethoxy-4-[2-(2-methylpropoxy)phenyl]-3,4-dihydro-1H-quinolin-2-one

    InChI

    InChI=1S/C22H27NO5/c1-13(2)12-28-17-9-7-6-8-14(17)15-10-19(24)23-16-11-18(25-3)21(26-4)22(27-5)20(15)16/h6-9,11,13,15H,10,12H2,1-5H3,(H,23,24)

    InChI Key

    DKGQEJHPWMODPJ-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)COC1=CC=CC=C1C2CC(=O)NC3=CC(=C(C(=C23)OC)OC)OC

    Origin of Product

    United States

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